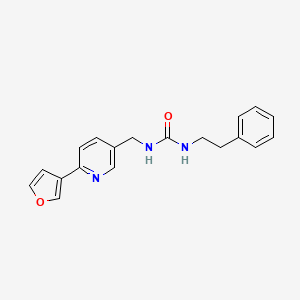

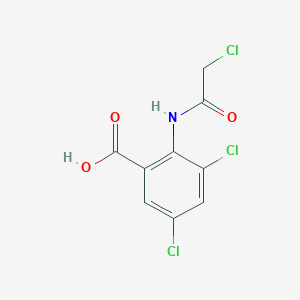

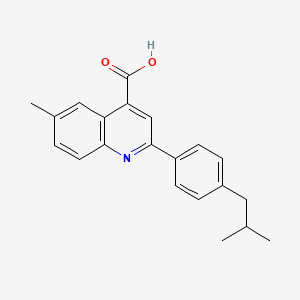

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea" is a complex organic compound that likely falls into the category of heterocyclic compounds, characterized by the presence of atoms of at least two different elements as members of its rings. These compounds often have significant biological activity and are of interest for their potential use in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds similar to "1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea" often involves the construction of molecules containing pyridine and pyridazine fragments, starting from arylmethylidene derivatives of furan-2(3H)-ones. These are key building blocks for creating a wide range of biologically active compounds. The synthesis process may involve reactions with guanidine carbonate, leading to specific substituted furanones, under optimal conditions developed for such processes (Aniskova, Grinev, & Yegorova, 2017).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using single-crystal X-ray diffraction data, revealing details about molecular geometry, intermolecular hydrogen bonding, and π-π interactions. These interactions play a crucial role in stabilizing the crystal structure of the compound (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives can lead to a variety of heterocyclic compounds, demonstrating the versatility of furan-based reagents. These reactions might include methylation, nitration, bromination, sulfation, formylation, and acylation, among others, indicating the compound's ability to undergo electrophilic substitution and other transformations (El’chaninov, Achkasova, & El’chaninov, 2014).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are fundamental for understanding the behavior of chemical compounds under various conditions. These properties are often determined through experimental studies involving crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are essential for developing new compounds with potential applications. Studies focusing on the synthesis of N-alkylated derivatives based on furan compounds illustrate the range of possible chemical modifications and the resultant properties of these compounds (El-Essawy & Rady, 2011).

Aplicaciones Científicas De Investigación

Amplification of Phleomycin Effects

- Compounds like 6-methylpyrimidin-4(3H)-ones, which are structurally related to the query compound and have substituents such as furan-3'-yl, have been studied for their role in amplifying the effects of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Interaction with DNA and Proteins

- Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine demonstrated strong DNA affinities and showed promising in vitro and in vivo activities against protozoal agents (Ismail et al., 2004).

Agricultural Bioactivity

- Certain polysubstituted pyridine derivatives, such as α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide, have been synthesized and shown to possess fungicidal and herbicidal activities (Zheng & Su, 2005).

Synthesis of Heterocyclic Compounds

- Arylmethylidene derivatives of furan-2(3H)-ones, which are structurally related to the compound , are important for synthesizing various heterocyclic compounds containing pyrimidine and pyridazine fragments. These compounds have shown biological activity (Aniskova et al., 2017).

Antiprotozoal Agents

- Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile have shown significant antiprotozoal activity, demonstrating their potential in medicinal chemistry (Ismail et al., 2004).

Antioxidant Properties

- Transition metal complexes with ligands structurally related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea have been synthesized and demonstrated significant antioxidant activity. These complexes have also shown interactions with nucleic acids and bovine serum albumin (Sathyadevi et al., 2012).

Multi-Component Synthesis

- The development of methods for synthesizing functionalized thieno[2,3-b]pyridines, including compounds with furan-2-yl groups, has been achieved through multi-component condensation reactions (Dyachenko et al., 2019).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use or application. Without more information, it’s difficult to speculate on this.

Propiedades

IUPAC Name |

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(20-10-8-15-4-2-1-3-5-15)22-13-16-6-7-18(21-12-16)17-9-11-24-14-17/h1-7,9,11-12,14H,8,10,13H2,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUKGOLRIPALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)